molecular formula C15H13N3O4 B2752335 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile CAS No. 2034462-52-5

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2752335
CAS RN: 2034462-52-5
M. Wt: 299.286
InChI Key: IGDRQSIPDKIICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile, also known as DOACB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOACB is a synthetic compound that belongs to the class of oxazolidinone derivatives. It has a unique chemical structure that makes it an attractive candidate for various scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition reactions . These derivatives are significant due to their potential biological activities and can serve as building blocks for various synthetic products.

Development of Azetidine-based Pharmaceuticals

The azetidine ring found in this compound is known for its presence in natural products and synthetic molecules that exhibit a variety of biological activities . Its incorporation into drug molecules can improve pharmacokinetic properties and metabolic stability.

Polymer Synthesis

Azetidines, including the one , are applied in polymer synthesis. They can be used to create polymers with specific properties, such as antibacterial and antimicrobial coatings, CO2 adsorption capabilities, and materials for non-viral gene transfection .

Strain-driven Reactivity in Organic Synthesis

The considerable ring strain in azetidines drives unique reactivity, which is exploited in organic synthesis. This compound, due to its stable yet reactive nature, can be used under specific conditions to facilitate various organic reactions .

Ring-opening Polymerization

This compound can act as a monomer for anionic and cationic ring-opening polymerization, leading to the production of polyamines. These polyamines have applications ranging from CO2 capture to the creation of antimicrobial materials .

Drug Discovery and Chiral Templates

The unique structure of azetidines, including the one being analyzed, allows for their use as motifs in drug discovery. They can also serve as chiral templates in the synthesis of complex molecules, which is crucial in the development of new medications .

properties

IUPAC Name

3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c16-5-10-2-1-3-12(4-10)14(20)17-6-11(7-17)8-18-13(19)9-22-15(18)21/h1-4,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDRQSIPDKIICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.